3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide
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Overview
Description
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide is a compound with significant potential in various scientific fields. It is known for its unique structure, which includes multiple pyrrolidinone groups, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide typically involves a multi-step process. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl with propanoic acid derivatives under controlled conditions. The reaction often requires the use of solvents like toluene and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary but often involve controlled temperatures and pH to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development and as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of 3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and affecting various biochemical pathways. This interaction is often mediated by the pyrrolidinone groups, which can form stable complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate
- (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate
Uniqueness
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide stands out due to its multiple pyrrolidinone groups, which enhance its binding affinity and specificity for various molecular targets. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H22N4O7 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C18H22N4O7/c23-13(5-9-21-15(25)1-2-16(21)26)19-7-11-29-12-8-20-14(24)6-10-22-17(27)3-4-18(22)28/h1-4H,5-12H2,(H,19,23)(H,20,24) |
InChI Key |
ZPOLHSILYVMUEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origin of Product |
United States |
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